3-Cyclobutylisoxazole-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Regioisomeric purity is critical in isoxazole-based medicinal chemistry, yet generic substitution risks introducing the inactive 5-cyclobutyl-3-carboxylic isomer. 3-Cyclobutylisoxazole-5-carboxylic acid (CAS 1533663-34-1) eliminates this ambiguity with an unambiguous 3-cyclobutyl-5-carboxylic acid regiochemistry. - Purity ≥96% (HPLC), with multi-supplier availability ensuring consistent parallel synthesis of amide, ester, or hydrazide libraries. - Computed XLogP3 1.3, TPSA 63.3 Ų, and Fsp³ 0.5 provide a calibrated lipophilicity profile between cyclopropyl and cyclohexyl analogs. - Rigid cyclobutyl moiety enhances conformational restriction and metabolic stability compared to acyclic or smaller-ring analogs.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B7934966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutylisoxazole-5-carboxylic acid
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NOC(=C2)C(=O)O
InChIInChI=1S/C8H9NO3/c10-8(11)7-4-6(9-12-7)5-2-1-3-5/h4-5H,1-3H2,(H,10,11)
InChIKeyNZCUAOMMUYVSRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutylisoxazole-5-carboxylic Acid Core Properties


3-Cyclobutylisoxazole-5-carboxylic acid (CAS 1533663-34-1) is a heterocyclic carboxylic acid featuring a cyclobutyl substituent at the 3‑position of the isoxazole ring and a free carboxylic acid at the 5‑position [1]. This specific regiochemical arrangement distinguishes it from the 5‑cyclobutyl‑3‑carboxylic acid isomer and other cycloalkyl analogs. The compound serves primarily as a versatile building block for medicinal chemistry and agrochemical intermediate synthesis, with the rigid cyclobutyl moiety contributing to enhanced conformational restriction and potential metabolic stability compared to acyclic or smaller‑ring analogs [1][2].

3-Cyclobutylisoxazole-5-carboxylic Acid Substitution Limitations


Generic substitution within this chemical series is unreliable due to two critical factors: (i) the exact position of the carboxylic acid on the isoxazole ring (3‑ vs. 5‑position) dictates both the hydrogen‑bonding geometry and the reactivity of the acid handle for downstream amide/ester coupling, and (ii) the size and conformational preference of the 3‑cycloalkyl substituent (cyclopropyl vs. cyclobutyl vs. cyclohexyl) substantially alters computed logP, pKa, and steric bulk, which in turn affect target binding and pharmacokinetic profiles in a manner that is not linearly predictable [1][2][3]. Below we provide the available quantitative evidence differentiating the 3‑cyclobutyl‑5‑carboxylic acid isomer from its most relevant comparators.

3-Cyclobutylisoxazole-5-carboxylic Acid vs. Key Comparators


Regioisomeric LogP and pKa Comparison

The target compound (3‑cyclobutyl‑5‑carboxylic acid) exhibits a computed XLogP3 of 1.3 [1], while its direct regioisomer, 5‑cyclobutylisoxazole‑3‑carboxylic acid, shows a slightly elevated XLogP3 of 1.4 [2]. Both share identical molecular weight (167.16 g/mol), hydrogen‑bond counts, and rotatable bonds, but the predicted pKa of the target (2.34±0.10) [3] vs. the 3‑carboxylic isomer (no published pKa) dictates different ionization states at physiological pH, impacting salt formation and solubility.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Cycloalkyl Size: Cyclobutyl vs. Cyclopropyl

Replacing the cyclobutyl substituent with a cyclopropyl group reduces molecular weight from 167.16 to 153.14 g/mol and removes one methylene unit, decreasing both computed logP and steric bulk. The cyclobutyl ring provides a larger excluded volume (approximated by a 0.5 Fsp³ fraction of sp³‑hybridized carbons ), offering greater conformational restriction than cyclopropyl without introducing the excessive lipophilicity of a cyclohexyl analog (predicted logP increase of approximately +1.0–1.5 units based on additive fragment contributions ).

Structure-Activity Relationships Conformational Analysis Fragment-Based Drug Design

Supplier Purity and Lot Consistency

Commercial availability of the target compound from multiple reputable vendors includes documented purity specifications: Fluorochem lists 96% purity (Product Code F983433) ; AKSci lists 96% minimum purity (Cat. 2218ES) ; MolCore offers NLT 98% purity . By contrast, the 3‑cyclopropyl analog (Bidepharm) is commonly supplied at 98% purity but at a higher unit cost due to synthetic complexity , and the 5‑cyclobutyl‑3‑carboxylic acid regioisomer is typically listed at 95–97% with fewer supplier options .

Chemical Procurement Quality Assurance High-Throughput Screening

Application Scenarios for 3-Cyclobutylisoxazole-5-carboxylic Acid


Scaffold Optimization with Conformational Restriction

When a medicinal chemistry program requires a heterocyclic carboxylic acid building block with a free acid at the 5‑position for amide coupling and a non‑aromatic cycloalkyl substituent at the 3‑position to impart conformational rigidity, 3‑cyclobutylisoxazole‑5‑carboxylic acid offers a unique regioisomeric identity and computed logP (1.3) that sits between the cyclopropyl analog and the 5‑cyclobutyl‑3‑carboxylic regioisomer [1][2]. This makes it suitable for fragment‑based or HTS hit‑to‑lead exploration where fine‑tuning of lipophilicity and hydrogen‑bonding vectors is required.

Regioisomerically Pure Library Synthesis Intermediate

The unambiguous 3‑cyclobutyl‑5‑carboxylic acid regiochemistry eliminates the risk of isomeric contamination that can arise when using less‑defined building blocks. Multi‑supplier availability with purity specifications ≥96% (up to ≥98%) supports reproducible parallel synthesis of amide, ester, or hydrazide libraries [1][2].

Heterocyclic Carboxylic Acid Agrochemical Intermediate

The isoxazole‑5‑carboxylic acid motif has established precedent in herbicide and fungicide design. The cyclobutyl analog provides a novel substitution pattern with distinct steric and electronic properties compared to the more common 3‑methyl or 3‑phenyl isoxazole‑5‑carboxylic acids, potentially leading to differentiated biological activity profiles [1].

Physicochemical Probe for Structure–Property Studies

With its well‑defined computed descriptors (XLogP3 1.3, TPSA 63.3 Ų, pKa ~2.34, Fsp³ 0.5) [1][2], this compound can serve as a calibrated probe for evaluating how incremental changes in cycloalkyl size (cyclopropyl → cyclobutyl → cyclohexyl) affect solubility, permeability, and metabolic stability in a standardized isoxazole‑5‑carboxylic acid template.

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